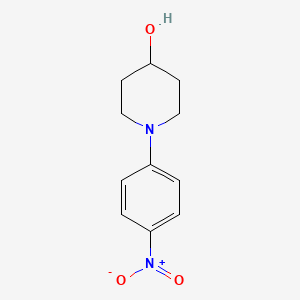

1-(4-Nitrophenyl)-4-piperidinol

Übersicht

Beschreibung

Enantio- and Diastereoselective Synthesis

The synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity can be achieved through a one-pot sequence involving diphenylprolinol silyl ether mediated Michael reaction. This method allows for the control of five contiguous stereocenters in the piperidine ring, which are substituted with different groups .

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)-4-piperidinol is characterized by a chair conformation of the piperidinol ring. The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system, which is indicative of a non-linear optical chromophore . In a related compound, the piperidine ring also adopts a chair conformation, and the geometry around the nitrogen and sulfur atoms is of particular interest due to the large discrepancy in bond angles and distorted tetrahedron geometry, respectively .

Chemical Reactions Analysis

The compound 4-Nitrophenyl-1-piperidinostyrene demonstrates reactivity with an aromatic diazonium salt to form arylhydrazonal, which can further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The infrared spectrum of a related compound, (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, was recorded and analyzed using quantum chemical calculations. The vibrational wavenumbers were computed and used to assign IR bands. The geometrical parameters were confirmed by XRD results. The molecular electrostatic potential results identified possible electrophile attacking sites, and molecular docking results predicted anti-leishmanic activity .

Synthesis and Crystal Structure

The synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation, and the crystal structure was determined by X-ray crystallography. The piperidine ring in this compound is in a chair conformation, and the bond angles around the nitrogen atom are noteworthy .

Supramolecular Assembly

Two new salts of the 4-(4-nitrophenyl)piperazin-1-ium cation were prepared and their supramolecular assembly was analyzed. The benzoate salt crystallizes as a monohydrate with a two-dimensional assembly, while the 2-carboxy-4,6-dinitrophenolate salt has a three-dimensional assembly .

Crystal Structures and Hydrogen Bonding

The crystal structures of two salts from piperidine with naphthalene-1,5-disulfonic acid, and 4-nitrophthalic acid were characterized. The structures are stabilized by classical hydrogen bonds as well as CH2···O, O···Cπ, and CH2···π interactions .

NMR Spectra

N-substituted-4-(cyanophenylmethylene)piperidines were synthesized, and their NMR spectra were analyzed. The spectra indicated that the benzene ring is out of the plane of maximum conjugation due to non-bonded interactions. The piperidine ring shows conformational interchange, and the NMR spectra of related compounds confirmed these findings .

Wissenschaftliche Forschungsanwendungen

Catalytic Reduction of 4-Nitrophenol

- Scientific Field : Nanotechnology and Catalysis .

- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

- Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results or Outcomes : The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .

Synthesis of Chalcones

- Scientific Field : Organic Chemistry and Medicinal Chemistry .

- Application Summary : 4-Nitrophenyl compounds are used in the synthesis of chalcones, which are important intermediates in synthetic and medicinal chemistry . Compounds containing chalcone skeletons display a variety of pharmacological properties .

- Methods of Application : A reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 h gave a chalcone derivative in 92% yield .

- Results or Outcomes : The structure of the synthesized chalcone derivative was established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction .

Synthesis of 4-Formyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazole

- Scientific Field : Organic Chemistry .

- Application Summary : 4-Nitrophenyl compounds are used in the synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .

- Methods of Application : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

- Results or Outcomes : The synthesis is described as a one-step multigram scale process .

Synthesis of 4-(4-Nitrophenyl)thiomorpholine

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-(4-Nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

- Methods of Application : The title compound could be synthesized by the heating of 4-chloronitrobenzene and thiomorpholine in 1-butanol . More recently, the preparation of 1 by a transition metal-free N -arylation of thiomorpholine with (4-nitrophenyl) (phenyl)iodonium triflate has been demonstrated .

- Results or Outcomes : The resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Synthesis of 4-Formyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazole

- Scientific Field : Organic Chemistry .

- Application Summary : 4-Nitrophenyl compounds are used in the synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .

- Methods of Application : The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .

- Results or Outcomes : The synthesis is described as a one-step multigram scale process .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPWPESLLCUROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346645 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)-4-piperidinol | |

CAS RN |

79421-45-7 | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)